molecular formula C27H21NO3 B2867191 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide CAS No. 478258-17-2

3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Cat. No.: B2867191
CAS No.: 478258-17-2
M. Wt: 407.469
InChI Key: LHLQKDZFTSMJAD-XMHGGMMESA-N
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Description

3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is an organic compound characterized by the presence of phenoxy groups attached to phenyl rings, which are further connected to an acrylamide moiety

Scientific Research Applications

3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide typically involves the reaction of 3-phenoxybenzaldehyde with 4-phenoxyaniline in the presence of a base, followed by the addition of acryloyl chloride. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Base: Bases such as triethylamine or pyridine are used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The phenoxy groups can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxybenzophenone: Similar in structure but lacks the acrylamide moiety.

    7-Chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinolinone: Contains a phenoxyphenyl group but has a different core structure.

Uniqueness

3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is unique due to the presence of both phenoxy groups and an acrylamide moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(3-phenoxyphenyl)-N-(4-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO3/c29-27(28-22-15-17-25(18-16-22)30-23-9-3-1-4-10-23)19-14-21-8-7-13-26(20-21)31-24-11-5-2-6-12-24/h1-20H,(H,28,29)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLQKDZFTSMJAD-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478258-17-2
Record name 3-(3-PHENOXYPHENYL)-N-(4-PHENOXYPHENYL)ACRYLAMIDE
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